molecular formula C15H14N4O B2939685 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide CAS No. 143949-80-8

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide

Cat. No.: B2939685
CAS No.: 143949-80-8
M. Wt: 266.304
InChI Key: LMAMHIMZZLEWND-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide is a synthetic benzotriazole derivative of interest in medicinal chemistry and drug discovery research. The benzotriazole moiety is recognized as a privileged structure in pharmaceutical research due to its versatile biological properties and its role as a bioisosteric replacement for other heterocyclic systems . Benzotriazole derivatives have been extensively investigated for a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, and antidiabetic effects . These compounds often function by interacting with enzyme active sites; for instance, some benzotriazole acrylonitriles have been demonstrated to be potent tubulin inhibitors, while others have shown inhibitory activity against α-amylase and α-glucosidase, which are key enzymes in diabetes management . From a synthetic chemistry perspective, the benzotriazole group is a valuable building block. It can act as a synthetic auxiliary or a leaving group, facilitating the synthesis of more complex molecules through reactions like condensation and alkylation . This makes this compound a potentially useful intermediate for the design and development of new pharmacologically active compounds and for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)15(20)16-10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAMHIMZZLEWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound’s ability to bind to biological targets makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) share the 4-methylbenzamide backbone but differ in their substituents. Compound 109 exhibits potent dual inhibition of HDAC1 (IC₅₀ = 18 nM) and HDAC3 (IC₅₀ = 22 nM), whereas Compound 136 shows reduced potency (HDAC1 IC₅₀ = 340 nM; HDAC3 IC₅₀ = 220 nM), with slight HDAC3 selectivity attributed to the 4-fluoro substitution on the phenyl ring .

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide lacks the extended alkylamino chain present in Compounds 109 and 136, likely reducing its HDAC inhibitory activity. Instead, the benzotriazole group may enhance metabolic stability or serve as a directing group in synthesis .

Kinase Inhibitors with 4-Methylbenzamide Scaffold

The compound 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide () demonstrates potent inhibition of the ABL T315I mutation (IC₅₀ < 1 nM) but suffers from low oral bioavailability in rats. The 4-methylbenzamide core here is functionalized with an imidazopyridine-ethynyl group, highlighting how substituent modifications can enhance target specificity but compromise pharmacokinetics .

Benzotriazole-Containing Derivatives

1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f) and 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f) () are synthesized via nucleophilic substitution. These compounds exhibit moderate yields (45–65%) and stability under reflux conditions, underscoring benzotriazole’s utility as a leaving group or stabilizer in heterocyclic systems .

Similarly, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline () shares the benzotriazolemethyl motif but replaces the 4-methylbenzamide with a bromo-fluoroaniline group. This substitution increases molecular weight (321.15 g/mol) and density (1.63 g/cm³), suggesting enhanced hydrophobicity compared to the target compound .

Benzamide Derivatives with Heterocyclic Moieties

Compounds 5a–m and 6a–b () feature benzothiazole-2-yl acetamide cores substituted with triazoles or imidazoles. These derivatives demonstrate antibacterial and antifungal activities, with MIC values ranging from 2–32 µg/mL.

Comparative Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound ~295.3 (estimated) ~1.4 (estimated) ~450 (predicted) ~1.5
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline 321.15 1.63 482.3 1.67
Compound 7f () 432.4 Not reported Not reported Not reported

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzotriazole moiety linked to a 4-methylbenzamide structure. The presence of the benzotriazole ring is crucial as it contributes to the compound's biological activity. The chemical formula is C14H12N4OC_{14}H_{12}N_4O with a CAS number of 80584-90-3 .

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 1H-benzotriazole in the presence of an appropriate base. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing benzotriazole structures exhibit notable antimicrobial properties. A study evaluated various benzotriazole derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating that derivatives with bulky hydrophobic groups exhibited potent antibacterial activity .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. In vitro tests revealed effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .

Antitubercular Activity

A series of benzotriazole derivatives were screened for their antitubercular activity. Compounds similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-(1H-benzotriazol-1-ylmethyl) derivatives were tested against multiple pathogenic bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Antifungal Screening

Another study focused on the antifungal properties of benzotriazole derivatives against Candida albicans. The results showed that specific structural modifications enhanced antifungal efficacy, suggesting that further optimization could lead to more effective treatments .

The biological activities of this compound are largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The benzotriazole moiety is known for its ability to chelate metal ions and may disrupt essential enzymatic processes in microorganisms.

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., benzotriazole CH₂ and methyl groups) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated vs. observed) .
  • X-ray crystallography : Resolves molecular geometry (e.g., dihedral angle of 84.21° between triazole and benzene rings) and hydrogen-bonding networks (N—H⋯O/S interactions) .

How do intermolecular interactions influence crystallographic packing, and what analytical approaches are used to study these interactions?

Advanced Research Question
The crystal lattice is stabilized by:

  • Hydrogen bonds : N—H⋯O (intramolecular) and N—H⋯S (intermolecular) interactions .
  • π-π stacking : Aromatic centroid distances of 3.33 Å between triazole rings .
    Methodology :
  • SHELX software : Refines crystallographic data (R < 0.05) to resolve packing motifs .
  • Temperature-controlled diffraction : Ensures data accuracy (e.g., Bruker SMART APEXII CCD at 100 K) .

What strategies address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Solubility limitations : Low aqueous solubility (common in benzotriazole derivatives) affects assay reproducibility .
  • Purity variations : HPLC validation (≥95% purity) ensures consistent bioactivity .
    Solutions :
  • Standardized enzyme inhibition assays (e.g., fluorogenic substrates for IC₅₀ determination) .
  • Structural analogs with improved solubility (e.g., PEGylation or prodrug strategies) .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular docking : Predicts binding affinities (e.g., B-Raf kinase inhibition via hydrophobic pocket interactions) .
  • Solubility modeling : COSMO-RS simulations correlate solvent polarity with bioavailability .

How are synthetic intermediates characterized to ensure fidelity in multi-step syntheses?

Basic Research Question

  • Stepwise monitoring : TLC or LC-MS tracks reaction progress .
  • Intermediate validation : Melting points (e.g., 493–494 K for triazole-thione derivatives) confirm purity .
  • Functional group analysis : IR spectroscopy identifies carbonyl (C=O) and NH stretches .

What are the benchmarks for purity and yield in academic synthesis?

Basic Research Question

  • Yield : 76–90% for small-scale syntheses .
  • Purity : ≥95% via HPLC or recrystallization .
  • Critical parameters : Reaction time (1–2 hours for CuAAC) and solvent selection (e.g., acetonitrile for polar intermediates) .

How does structural modification enhance the compound’s pharmacological profile?

Advanced Research Question

  • Bioisosteric replacement : Substituting benzotriazole with triazolothiadiazole improves metabolic stability .
  • Alkyl chain elongation : Enhances membrane permeability (e.g., N-allyl derivatives) .
  • Data-driven optimization : SAR studies prioritize substituents with low steric hindrance (e.g., para-methyl groups) .

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